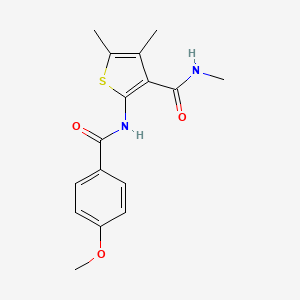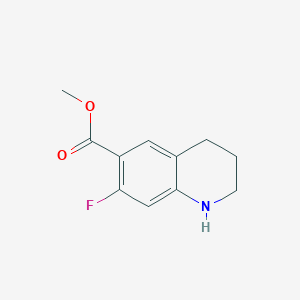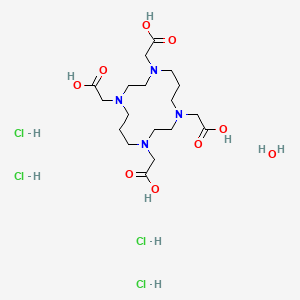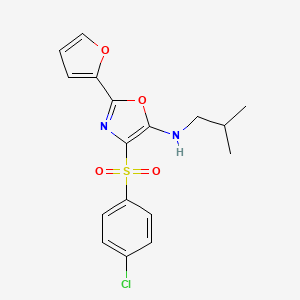![molecular formula C18H13N3O B2858433 3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one CAS No. 94496-10-3](/img/structure/B2858433.png)
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one is a complex organic compound belonging to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and chemical properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
作用机制
Target of Action
Quinoxalin-2(1h)-ones, the core structure of this compound, are known for their diverse biological activities .
Mode of Action
The direct c3-functionalization of quinoxalin-2(1h)-ones via c–h bond activation has been a focus of recent research due to their diverse biological activities and chemical properties .
Biochemical Pathways
The direct c3-functionalization of quinoxalin-2(1h)-ones has been associated with various biological activities .
Result of Action
The diverse biological activities of quinoxalin-2(1h)-ones suggest that they may have significant effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C3-functionalization via C–H bond activation. This process can include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . For instance, the C-3-alkylation of quinoxalin-2(1H)-ones can be achieved using Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of continuous-flow photoredox catalysis and transition metal-free visible-light-driven processes are promising for scaling up the synthesis due to their efficiency and environmental friendliness .
化学反应分析
Types of Reactions
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinoxaline derivatives.
Reduction: This can modify the quinoxalinone core, potentially altering its biological activity.
Substitution: Common substitutions include arylation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like alkyl halides, acyl chlorides, and aryl iodides under various catalytic conditions.
Major Products
The major products formed from these reactions include various C-3 functionalized quinoxalin-2(1H)-ones, which exhibit diverse biological activities and chemical properties .
科学研究应用
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one has several scientific research applications:
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
3-alkylated quinoxalin-2(1H)-ones: These compounds exhibit similar chemical properties and biological activities.
3-arylquinoxalin-2(1H)-ones: Known for their potential therapeutic applications.
Uniqueness
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to undergo various functionalizations at the C-3 position makes it a versatile compound for scientific research and industrial applications .
属性
IUPAC Name |
3-(2-aminophenyl)-1H-benzo[g]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10H,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYNQDLLRNQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)C4=CC=CC=C4N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2858352.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2858355.png)
![2-(4-ETHOXYPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE](/img/structure/B2858356.png)
![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)

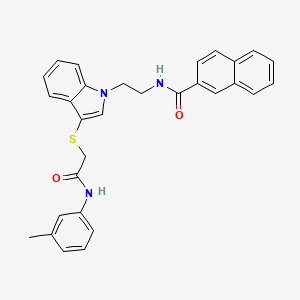
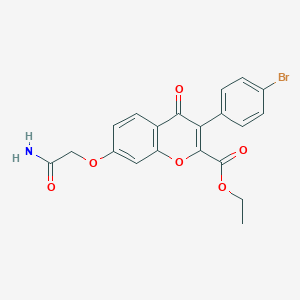
![2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B2858365.png)
